molecular formula C40H78O2 B15179566 Icosyl icosenoate CAS No. 93882-46-3

Icosyl icosenoate

Cat. No.: B15179566
CAS No.: 93882-46-3
M. Wt: 591.0 g/mol
InChI Key: ZQQPOGSRTFDKKJ-BSKJHSHCSA-N
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Description

Icosyl icosenoate, a long-chain fatty acid ester, is composed of icosanol (C20 alcohol) esterified with icosenoic acid (C20:1 carboxylic acid). This structure confers high lipophilicity, making it suitable for applications in cosmetics, lubricants, and specialty coatings. Long-chain esters like this compound are characterized by their stability, low volatility, and ability to form hydrophobic films .

Properties

CAS No.

93882-46-3

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

IUPAC Name

icosyl (E)-icos-2-enoate

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,38H,3-35,37,39H2,1-2H3/b38-36+

InChI Key

ZQQPOGSRTFDKKJ-BSKJHSHCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Icosyl icosenoate can be synthesized through the esterification reaction between icosanoic acid and icosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, icosanoic acid and icosanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, resulting in the formation of this compound.

Chemical Reactions Analysis

Hydrolysis of Icosyl Icosanoate

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or their salts) and alcohols.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the ester bond7.

  • Products : Icosanoic acid and icosanol4.

  • Conditions : Dilute H₂SO₄, heat (reflux).

Reaction Conditions Products
Acidic HydrolysisH₂SO₄, H₂O, heatIcosanoic acid, icosanol

Base-Catalyzed Hydrolysis (Saponification)

  • Mechanism : Nucleophilic attack by hydroxide ions, leading to formation of carboxylate salts4.

  • Products : Sodium icosenoate and icosanol.

  • Conditions : NaOH, aqueous solution, heat.

Reaction Conditions Products
SaponificationNaOH, H₂O, heatSodium icosenoate, icosanol

Transesterification

Ester interchange with other alcohols/esters.

  • Reagents : Excess alcohol (e.g., methanol) and acid/base catalyst (e.g., H₂SO₄).

  • Products : Methyl icosenoate and icosanol4.

  • Conditions : Reflux, distillation.

Reaction Conditions Products
TransesterificationMethanol, H₂SO₄, heatMethyl icosenoate, icosanol

Oxidation and Reduction

  • Oxidation : Esters are generally resistant to oxidation, but under strong conditions (e.g., KMnO₄/H⁺), cleavage of the ester bond may occur, leading to carboxylic acids or ketones4.

  • Reduction : LiAlH₄ reduces esters to alcohols, but this is less common for long-chain esters due to steric hindrance4.

Environmental and Biological Reactions

  • Biodegradation : Long-chain esters like icosyl icosenoate are susceptible to microbial degradation, particularly by lipases in aqueous environments .

  • Hydrolytic Stability : Stability in acidic/basic aqueous solutions depends on reaction conditions (e.g., pH, temperature).

Analytical Methods

  • Gas Chromatography (GC) : Used to quantify hydrolysis products (e.g., icosanoic acid, icosanol) .

  • High-Performance Liquid Chromatography (HPLC) : Separates esters and their degradation products.

Scientific Research Applications

Icosyl icosenoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of icosyl icosenoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by esterases to release icosanoic acid and icosanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Icosyl Acetate (C22H44O2)

  • Molecular Formula : C22H44O2.
  • Properties: Prepared from acetic acid and icosanol, it is a colorless to pale yellow liquid with a pungent odor. Insoluble in water but miscible with organic solvents.
  • Applications: Primarily used as a plasticizer and fragrance carrier. Its shorter acyl chain (C2 vs. C20 in icosenoate) reduces its hydrophobicity compared to icosyl icosenoate .

Icosyl Palmitate (C36H72O2)

  • Molecular Formula : C36H72O2; molecular weight = 536.97 g/mol.
  • Properties : A saturated ester with a logP of 13.7, indicating extreme lipophilicity. Analyzed via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases .
  • Applications: Common in skincare formulations for its emollient properties. The saturated C16 acyl chain enhances oxidative stability compared to unsaturated icosenoate .

Icosyl Docosanoate (Arachidyl Behenate; C42H84O2)

  • Molecular Formula : C42H84O2; molecular weight = 621.12 g/mol.
  • Properties: A fully saturated ester requiring storage at −20°C to prevent degradation. Its extended carbon chain (C22 acyl) increases melting point and rigidity compared to icosenoate .
  • Applications : Used in high-performance lubricants and waxes.

Icosa-5,8,11,14-tetraenoic Acid Icosyl Ester (C40H72O2)

  • Molecular Formula : C40H72O2; molecular weight = 584.9985 g/mol.
  • Properties: Contains four cis double bonds (Z configuration), lowering its melting point and increasing reactivity. The unsaturation makes it prone to oxidation, unlike saturated icosenoate derivatives .
  • Applications: Investigated for use in bio-based polymers and lipid nanoparticles.

Icosyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-enoate (C30H50O4)

  • Molecular Formula : C30H50O4; molecular weight = 474.37 g/mol.
  • Properties: A phenolic ester with a ferulic acid moiety, introducing antioxidant activity. The polar hydroxy and methoxy groups enhance water solubility compared to purely aliphatic esters like icosenoate .
  • Applications: Potential use in pharmaceuticals for its anti-inflammatory and UV-protective properties.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility Key Applications
This compound C40H78O2 590.00* ~15.0 Organic solvents Lubricants, coatings
Icosyl Acetate C22H44O2 340.59 ~8.2 Organic solvents Plasticizers, fragrances
Icosyl Palmitate C36H72O2 536.97 13.7 Organic solvents Skincare emollients
Icosyl Docosanoate C42H84O2 621.12 ~16.5 Organic solvents High-temperature lubricants
Icosyl Tetraenoate C40H72O2 584.9985 ~12.0 Organic solvents Bio-polymers
Icosyl Ferulate Derivative C30H50O4 474.37 ~6.5 Partially polar solvents Pharmaceuticals, antioxidants

*Estimated based on structural analogs.

Key Research Findings

Lipophilicity Trends: Increasing acyl chain length correlates with higher logP values. Saturated esters (e.g., icosyl palmitate) exhibit greater oxidative stability than unsaturated variants (e.g., icosa-tetraenoate) .

Functional Group Impact: Polar groups (e.g., phenolic moieties in icosyl ferulate) reduce logP by 50–60% compared to aliphatic esters, broadening biocompatibility .

Analytical Methods : Reverse-phase HPLC is effective for separating long-chain esters like icosyl palmitate, but unsaturated esters may require modified mobile phases to prevent degradation .

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